

Chemical and physical properties of Thymol trimethoxycinnamate.

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Compound of Interest

Compound Name: *Thymol trimethoxycinnamate*

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Thymol Trimethoxycinnamate: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the chemical and physical properties, synthesis, and biological activity of **Thymol Trimethoxycinnamate**.

Introduction

Thymol trimethoxycinnamate, also known by synonyms such as Melasolv and thymyl 3,4,5-trimethoxycinnamate, is a synthetic ester with growing interest in the fields of cosmetics and pharmacology.[1] It is recognized for its antioxidant and skin-protecting properties.[2] Recent research has highlighted its role as an anti-melanogenic agent, making it a compound of interest for applications in skincare and dermatology. This guide consolidates available data on its properties, provides detailed experimental methodologies, and explores its mechanism of action.

Chemical and Physical Properties

Thymol trimethoxycinnamate is a solid, non-ionic surfactant that is insoluble in water.[2] It is stable under normal conditions but can be hydrolyzed under strong acidic or alkaline conditions and is susceptible to oxidation.[2] The compound is biodegradable.[2]

A summary of its key quantitative properties is presented in the table below.

Property	Value	Source
IUPAC Name	(5-methyl-2-propan-2-ylphenyl) (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate	PubChem[3]
CAS Number	504394-57-4	ChemicalBook[2]
Molecular Formula	C22H26O5	PubChem[1][3]
Molecular Weight	370.44 g/mol	PubChem[3], ChemicalBook[2]
Monoisotopic Mass	370.17802393 Da	PubChem[3]
Appearance	Solid	Surfactant Encyclopedia[2]
Solubility in Water	Insoluble	Surfactant Encyclopedia[2]
Boiling Point (Predicted)	512.9 ± 50.0 °C	ChemicalBook
Density (Predicted)	1.108 ± 0.06 g/cm ³	ChemicalBook
XlogP3-AA (Predicted)	5.2	PubChem[3]

Experimental Protocols

Synthesis of Thymol Trimethoxycinnamate (Representative Method)

While a specific, publicly detailed synthesis protocol for **Thymol trimethoxycinnamate** is not readily available, a representative method can be described based on the general principles of Steglich esterification, a common method for forming esters from carboxylic acids and alcohols. [4] This process involves the reaction of 3,4,5-trimethoxycinnamic acid with thymol.

Materials:

- 3,4,5-trimethoxycinnamic acid
- Thymol

- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (CH₂Cl₂)
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

- In a round-bottom flask, dissolve 3,4,5-trimethoxycinnamic acid and thymol in dichloromethane.
- Add a catalytic amount of DMAP to the solution.
- Slowly add a solution of DCC in dichloromethane to the reaction mixture at 0°C with constant stirring.
- Allow the reaction to warm to room temperature and stir for several hours (e.g., 6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate with dilute hydrochloric acid and then with a saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel to obtain pure **Thymol trimethoxycinnamate**.

Analytical Characterization (Representative Method)

The purity and identity of the synthesized **Thymol trimethoxycinnamate** can be confirmed using standard analytical techniques.

3.2.1. High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the analysis of thymol can be adapted to quantify **Thymol trimethoxycinnamate**.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Column: C18 reverse-phase column (e.g., 5 μ m particle size).[\[5\]](#)
- Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 50:50 v/v).[\[7\]](#)[\[8\]](#)
- Flow Rate: 1.0 mL/min.[\[5\]](#)[\[8\]](#)
- Detection: UV detection at a wavelength determined by the UV absorbance maximum of **Thymol trimethoxycinnamate** (a starting point could be around 274 nm, similar to thymol).[\[5\]](#)
- Injection Volume: 10 μ L.[\[5\]](#)
- Quantification: Based on a calibration curve generated from standards of known concentration.

3.2.2. Spectroscopic Analysis

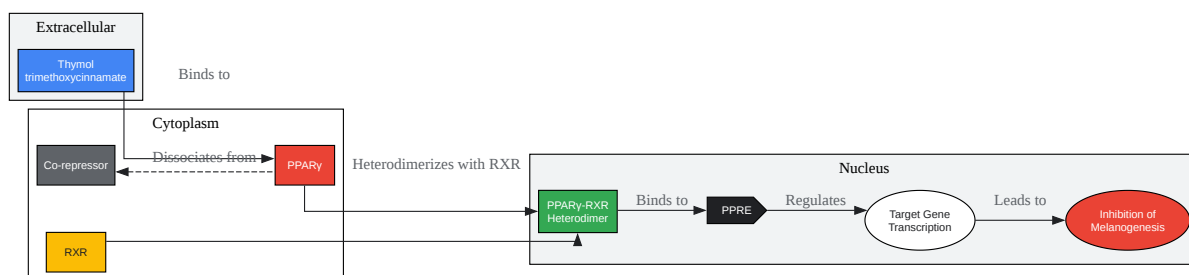
- Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch and aromatic C-H stretches.[\[9\]](#)[\[10\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy can be used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.[\[9\]](#)[\[10\]](#)
- Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern.[\[10\]](#)

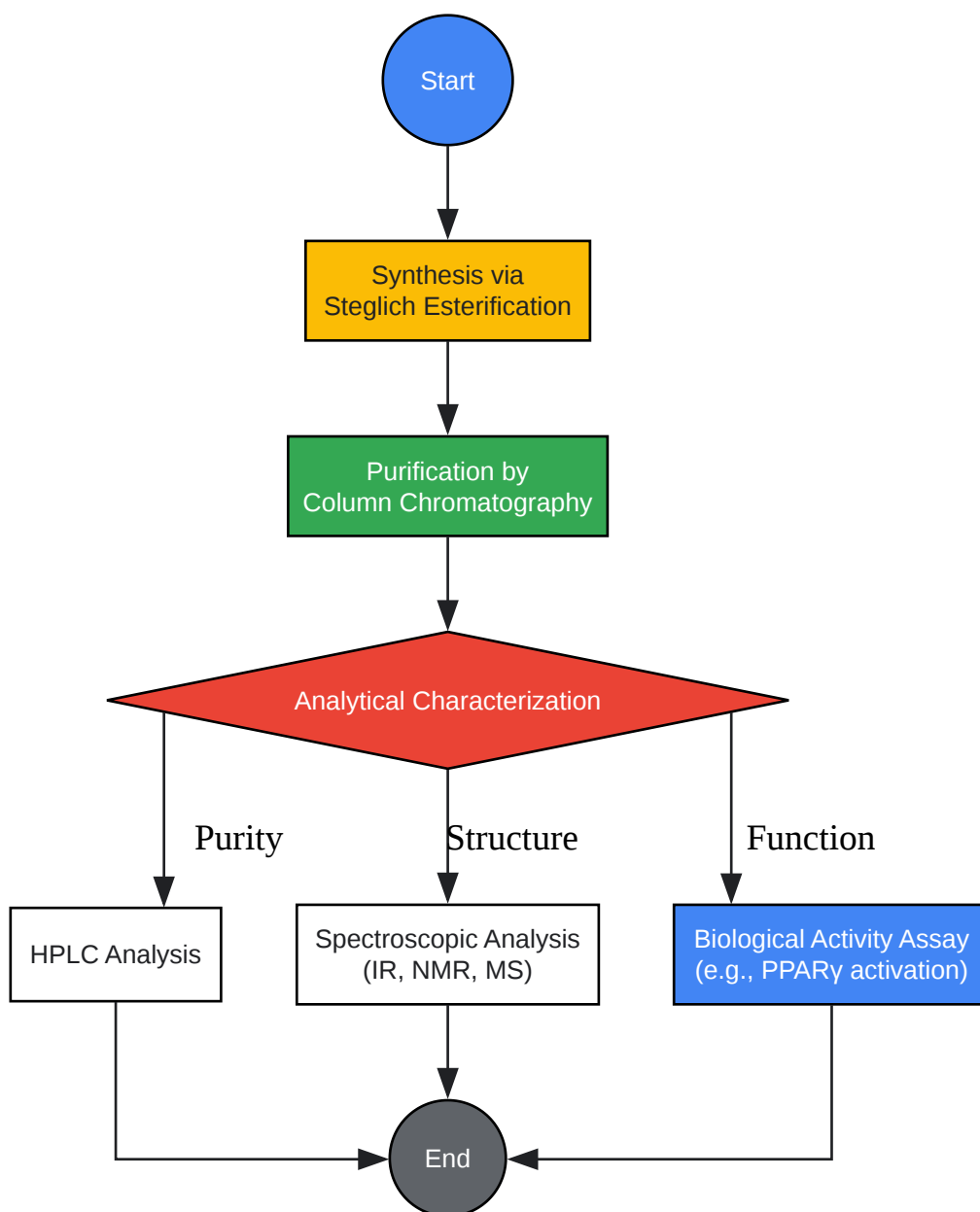
Biological Activity and Signaling Pathway

Thymol trimethoxycinnamate has been identified as an anti-melanogenic agent that functions as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR γ).[\[3\]](#)[\[11\]](#) Its mechanism of action involves binding to PPAR γ , which in turn regulates the transcription of genes involved in melanogenesis.

PPAR γ Signaling Pathway

The following diagram illustrates the proposed signaling pathway of **Thymol trimethoxycinnamate**.





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